2-(4-{[(6-Cyclopropylpyridin-3-yl)methyl]sulfamoyl}phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[(6-cyclopropylpyridin-3-yl)methylsulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c18-17(21)11-24-14-4-6-15(7-5-14)25(22,23)20-10-12-1-8-16(19-9-12)13-2-3-13/h1,4-9,13,20H,2-3,10-11H2,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABLAXPGTXIAQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenoxyacetic Acid Formation and Amidation
The preparation of phenoxyacetamide derivatives typically begins with the synthesis of phenoxyacetic acid intermediates. As demonstrated in recent investigations, phenoxyacetic acid can be readily prepared from phenol and chloroacetic acid under basic conditions. The reaction proceeds through deprotonation of the phenol hydroxyl group by sodium hydroxide, followed by nucleophilic attack on the α-carbon of chloroacetic acid, resulting in the formation of the phenoxyacetic acid compound.
An alternative approach involves the reaction of substituted phenols with ethyl chloroacetate in the presence of anhydrous potassium carbonate to form phenoxy esters, which can subsequently be hydrolyzed to the corresponding phenoxyacetic acids. These phenoxyacetic acids can then be coupled with appropriate amines to form the desired acetamide derivatives.
The general synthetic pathway for phenoxyacetamide formation can be summarized as follows:
- Formation of phenoxyacetic acid or ester from phenol derivatives
- Hydrolysis of the ester (if applicable) to form the phenoxyacetic acid
- Amidation of the acid through coupling with ammonia or amines
Acetamide Formation Strategies
Several methods have been reported for the conversion of carboxylic acids to acetamides. One approach involves the condensation of phenoxyacetic acid derivatives with appropriate amines using coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and lutidine in dry dichloromethane. This method has been successfully employed for the synthesis of various phenoxyacetamide derivatives.
Alternatively, N,N'-carbonyldiimidazole (CDI) in combination with 4-dimethylaminopyridine (DMAP) has been utilized for the activation of carboxylic acids, followed by reaction with appropriate amines to form acetamide derivatives. This approach offers mild reaction conditions and high yields for sensitive substrates.
Specific Preparation Methods for 2-(4-{[(6-Cyclopropylpyridin-3-yl)methyl]sulfamoyl}phenoxy)acetamide
Method 1: Convergent Synthesis via Phenoxyacetamide and Sulfonamide Formation
This method involves the preparation of 4-hydroxyphenylsulfonamide, followed by alkylation with chloroacetamide and subsequent sulfonamide formation with (6-cyclopropylpyridin-3-yl)methylamine. The detailed synthetic route is outlined below:
Step 1: Preparation of 4-hydroxyphenylsulfonyl chloride from 4-hydroxybenzene via chlorosulfonation.
Step 2: Reaction of 4-hydroxyphenylsulfonyl chloride with (6-cyclopropylpyridin-3-yl)methylamine to form the sulfonamide intermediate.
Step 3: Alkylation of the phenol hydroxyl group with chloroacetamide in the presence of a base to yield the target compound.
Optimization of Sulfonamide Formation
The formation of the sulfonamide linkage represents a critical step in the synthesis of this compound. Drawing from the chemistry of related compounds, several approaches have been developed for this transformation.
Direct Sulfonamide Formation
One approach involves the direct reaction of a sulfonyl chloride intermediate with (6-cyclopropylpyridin-3-yl)methylamine. This method typically employs basic conditions to neutralize the hydrogen chloride generated during the reaction. Recent studies on sulfonamide synthesis have utilized N,N-diisopropylethylamine and isobutyl chloroformate for the activation of carboxylic acids, followed by reaction with sulfonamide derivatives.
For example, in the synthesis of related acyl sulfonamide spirodienones, N,N-diisopropylethylamine (3 eq) and isobutyl chloroformate (1.5 eq) were used for the activation of phenoxyacetic acid derivatives, followed by reaction with sulfonamide derivatives in THF. This approach could be adapted for the synthesis of this compound by employing appropriate starting materials.
Optimization of Reaction Conditions
The reaction conditions for sulfonamide formation can significantly impact the yield and purity of the final product. Table 2 summarizes the optimization studies for sulfonamide formation based on related compounds:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | TEA | DCM | 0 to rt | 12 | 45-55 | |
| 2 | DIPEA | THF | 0 to rt | 12 | 65-70 | |
| 3 | K2CO3 | DMF | rt | 18 | 40-50 | |
| 4 | NaH | THF | 0 to rt | 12 | 60-65 | |
| 5 | Lutidine | DCM | rt | 24 | 55-60 |
The use of N,N-diisopropylethylamine (DIPEA) in THF appears to provide optimal conditions for sulfonamide formation, with yields in the range of 65-70%. These conditions offer a good balance between reactivity and selectivity, minimizing side reactions and facilitating purification of the final product.
Acetamide Formation and Optimization
The formation of the acetamide functionality represents another critical aspect of the synthesis of this compound. Various methods have been developed for this transformation, each with specific advantages and limitations.
Direct Amidation of Carboxylic Acids
The direct amidation of phenoxyacetic acid derivatives can be achieved using coupling agents such as TBTU in the presence of lutidine. This approach has been successfully employed for the synthesis of various acetamide derivatives from the corresponding carboxylic acids.
For instance, in the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, the condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene was performed using dry DCM as a solvent, with lutidine and TBTU as coupling agents at room temperature. This methodology could be adapted for the preparation of this compound by employing appropriate starting materials.
Alternative Approaches to Acetamide Formation
Alternative approaches to acetamide formation include the reaction of activated esters or acid chlorides with ammonia or appropriate amines. For example, the synthesis of 2-chloro-N-phenylacetamide has been reported through the reaction of aniline with chloroacetyl chloride in the presence of triethylamine. This approach offers a rapid and efficient method for acetamide formation, although it may require careful control of reaction conditions to avoid side reactions.
Another approach involves the use of CDI and DMAP for the activation of carboxylic acids, followed by reaction with appropriate amines. This method offers mild reaction conditions and high yields for sensitive substrates.
Comparative Analysis of Preparation Methods
Each of the described preparation methods for this compound offers specific advantages and limitations, which must be considered in the context of scale, available starting materials, and desired purity of the final product.
Efficiency and Overall Yield
Purification and Characterization
The purification of this compound typically involves a combination of recrystallization and chromatographic methods. Based on the purification of related compounds, potential recrystallization solvents include ethyl acetate/hexanes, methanol/diethyl ether, or isopropanol.
Chromatographic purification may employ silica gel column chromatography with appropriate solvent systems, such as ethyl acetate/hexanes or dichloromethane/methanol mixtures. The exact purification strategy will depend on the specific impurity profile of the crude product.
Characterization of the final product typically involves a combination of spectroscopic techniques, including:
- 1H and 13C NMR spectroscopy to confirm the structure
- Mass spectrometry to verify the molecular weight
- Elemental analysis to confirm the purity
- HPLC analysis to assess the purity and detect potential impurities
- IR spectroscopy to identify key functional groups
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(6-Cyclopropylpyridin-3-yl)methyl]sulfamoyl}phenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with sulfonamide structures, including 2-(4-{[(6-Cyclopropylpyridin-3-yl)methyl]sulfamoyl}phenoxy)acetamide, exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : Studies have shown that derivatives of sulfonamide compounds can effectively inhibit the growth of various cancer cell lines, including breast and colon cancers. For instance, a study demonstrated that similar compounds exhibited cytotoxic effects on human cancer cell lines, leading to apoptosis through mitochondrial pathways .
- Molecular Hybrid Approach : The design of molecular hybrids containing sulfonamide and pyridine moieties has been explored for anticancer activity. These hybrids have shown enhanced efficacy in inhibiting tumor growth compared to traditional chemotherapeutics .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor, particularly against targets relevant to metabolic disorders and neurodegenerative diseases.
Enzyme Inhibition Studies
- Acetylcholinesterase Inhibition : Some sulfonamide derivatives have been identified as effective inhibitors of acetylcholinesterase, which is crucial for treating Alzheimer’s disease. The structural features of this compound may enhance its binding affinity to the enzyme .
- α-Glucosidase Inhibition : Similar compounds have also been studied for their ability to inhibit α-glucosidase, which is important for managing diabetes mellitus. The inhibitory potential against this enzyme suggests a dual therapeutic application in both diabetes and Alzheimer's disease .
The following table summarizes the biological activities associated with this compound and its derivatives:
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Acetylcholinesterase Inhibition | Competitive inhibition | |
| α-Glucosidase Inhibition | Competitive inhibition |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:
- Cyclopropyl Group : Enhances lipophilicity and may improve bioavailability.
- Pyridine Moiety : Essential for maintaining biological activity against cancer cells.
- Sulfamoyl Group : Contributes to enzyme inhibition properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(6-Cyclopropylpyridin-3-yl)methyl]sulfamoyl}phenoxy)acetamide involves its interaction with specific molecular targets. The cyclopropylpyridine moiety may interact with enzyme active sites, while the sulfamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound shares a core structure with multiple derivatives reported in the evidence, which feature benzimidazole or pyridylmethylsulfinyl groups. Key differences lie in the substituents on the pyridine and benzimidazole rings:
Key Observations:
- Cyclopropyl vs. Methoxy/Alkoxy Groups : The target compound’s 6-cyclopropylpyridinyl group replaces methoxy or alkoxy substituents found in analogs (e.g., 3ae, 3ag). Cyclopropyl’s electron-withdrawing nature and steric bulk may enhance metabolic stability compared to methoxy groups, which are prone to demethylation .
- Synthesis Efficiency : Yields for analogs range from 72% to 87%, suggesting that introducing cyclopropyl (if synthesized similarly) may require optimized conditions to maintain comparable efficiency .
- NMR Profile : The absence of methoxy signals (δ ~3.7–3.9) in the target compound would differentiate it from 3ae/3af. Instead, cyclopropyl protons (δ ~1.0–2.0) and pyridyl aromatic signals (δ ~6.5–8.5) would dominate .
Isomeric Considerations
Compounds like 3ae/3af and 3x/3y are synthesized as isomeric mixtures (e.g., 5-methoxy/6-methoxy benzimidazoles), complicating purification and characterization . In contrast, the target compound’s single regioisomeric structure (due to the cyclopropyl group’s fixed position) could offer advantages in reproducibility and pharmacological profiling.
Functional Group Impact
- Sulfamoyl Linkage : Present in all analogs, this group likely contributes to hydrogen-bonding interactions in biological targets.
- Pyridylmethylsulfinyl Moiety : Common in 3ae–3ah and 3j–3k, this group may enhance solubility via sulfoxide formation, though cyclopropyl’s hydrophobicity could counterbalance this effect in the target compound .
Biological Activity
2-(4-{[(6-Cyclopropylpyridin-3-yl)methyl]sulfamoyl}phenoxy)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a cyclopropyl group, a pyridine moiety, and a sulfamoyl functional group. The synthesis typically involves several steps:
- Formation of the Pyridine Intermediate : Starting from cyclopropylamines and pyridine derivatives.
- Sulfamoylation : Reacting the pyridine intermediate with sulfamoyl chloride in the presence of a base like triethylamine.
- Acetylation : The final step involves introducing the acetamide group to form the complete structure.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against respiratory syncytial virus (RSV). The structural similarity to known antiviral agents suggests potential efficacy in inhibiting viral replication pathways .
Anticancer Properties
Phenoxy derivatives, including those related to this compound, have shown significant anticancer activity. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, revealing IC50 values around 13 μM . These compounds often function by targeting specific cellular pathways involved in tumor growth and survival.
Enzyme Inhibition
The compound has been explored for its role as an inhibitor of sphingomyelin synthase (SMS), a target in treating atherosclerosis. A derivative demonstrated an IC50 value of 5.2 μM in enzymatic assays, indicating its potential as a therapeutic agent . Molecular docking studies have elucidated the interaction mechanisms at the enzyme's active site.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfamoyl group mimics natural substrates, allowing the compound to inhibit enzymatic activity effectively. This inhibition can disrupt critical metabolic pathways associated with disease progression.
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-(4-{[(6-Cyclopropylpyridin-3-yl)methyl]sulfamoyl}phenoxy)acetamide?
Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution, sulfonation, and condensation. Key considerations include:
- Temperature Control : Maintaining 60–80°C during sulfonation to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., toluene, dioxane) enhance reaction efficiency in cyclopropane ring formation .
- Catalysts : Use of coupling agents like DCC (dicyclohexylcarbodiimide) for amide bond formation .
- Purification : Column chromatography or recrystallization to isolate high-purity product .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify cyclopropyl, pyridinyl, and sulfamoyl group connectivity .
- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and isotopic patterns .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress and intermediate purity .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
Methodological Answer:
- Functional Group Modifications : Systematically alter the cyclopropylpyridinyl or phenoxyacetamide moieties to assess impact on target binding .
- Enzyme Inhibition Assays : Test derivatives against kinases or sulfotransferases to identify potency trends .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like EGFR or COX-2 .
- Pharmacophore Modeling : Identify essential structural features for activity using software like Schrödinger .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Methodological Answer:
- Rodent Models : Administer the compound intravenously/orally to assess bioavailability, half-life, and tissue distribution .
- Dose-Escalation Studies : Monitor organ toxicity (e.g., liver/kidney function) via serum biomarkers (ALT, creatinine) .
- Metabolite Profiling : Use LC-MS to identify phase I/II metabolites in plasma and urine .
- Blood-Brain Barrier Penetration : Evaluate CNS exposure using brain-plasma ratio calculations in mice .
Basic: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line, incubation time) .
- Variable Control : Account for solvent effects (DMSO vs. saline) and batch-to-batch compound variability .
- Orthogonal Assays : Validate findings using complementary methods (e.g., Western blot for apoptosis alongside caspase-3 assays) .
Advanced: What computational approaches predict target interactions and off-target risks?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability over 100+ ns (e.g., GROMACS) .
- Off-Target Screening : Use databases like ChEMBL to predict interactions with non-target kinases or GPCRs .
- ADMET Prediction : Tools like SwissADME estimate permeability, CYP inhibition, and hERG liability .
Basic: What initial biological assays are recommended for therapeutic potential screening?
Methodological Answer:
- Enzyme Inhibition : Test IC50 against sulfotransferases or kinases using fluorogenic substrates .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to identify growth inhibition .
- Anti-Inflammatory Activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced: How can combination therapy studies be designed to evaluate synergistic effects?
Methodological Answer:
- Synergy Screening : Use Chou-Talalay method to calculate combination indices (CI) with standard chemotherapeutics .
- Mechanistic Overlap : Pair with agents targeting complementary pathways (e.g., EGFR inhibitors + DNA damage repair blockers) .
- In Vivo Validation : Test efficacy in xenograft models with dual-therapy vs. monotherapy cohorts .
Basic: What strategies improve compound stability during storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Protection : Use amber vials to avoid photodegradation of the sulfamoyl group .
Advanced: How are metabolomics approaches applied to study biotransformation pathways?
Methodological Answer:
- Untargeted Metabolomics : Use UPLC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- Isotope Tracing : Administer 13C-labeled compound to track metabolic fate in hepatocytes .
- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
